molecular formula C12H18N2O4S B2799103 Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate CAS No. 403836-48-6

Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate

Cat. No. B2799103
M. Wt: 286.35
InChI Key: NZWSRTLSGNBYFK-UHFFFAOYSA-N
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Description

“Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” is a chemical compound with the molecular formula C12H18N2O4S . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves the use of amino acids and a regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes/enamines . This process is typically metal-free, making it an eco-friendly synthetic strategy .


Molecular Structure Analysis

The molecular structure of “Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” includes a butyl group, an isoxazole ring, and an acetate group . The isoxazole ring is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of isoxazole derivatives like “Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” is a regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes/enamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate” are not explicitly mentioned in the retrieved information .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystallographic Structure Studies

    The synthesis of related compounds, such as N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, and their structure determination through X-ray crystallography highlight the compound's relevance in understanding molecular configurations and interactions (Ö. Çelik et al., 2007).

  • Molecular Structure via X-ray Diffraction

    Research on methacrylate monomer analogs involving the 5-methylisoxazol moiety, like 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate, showcases the compound's structural elucidation through advanced techniques such as X-ray diffraction, FT-IR, and FT-Raman spectroscopy, aiding in the comprehensive understanding of its chemical properties (M. Karabacak et al., 2008).

Antibacterial Activities

  • Antibacterial Compound Synthesis: The synthesis of derivatives containing the 5-methylisoxazole moiety and their evaluation for antibacterial activities demonstrate the compound's potential in developing new antibacterial agents. This includes the creation of 1,3,4-Oxadiazole derivatives, indicating a systematic approach to leveraging the isoxazole core for therapeutic purposes (Xin-Ping Hui et al., 2002).

Novel Impurities in Drug Synthesis

  • Identification and Synthesis of Impurities: Studies have identified and synthesized novel impurities in the bulk drug batches of related compounds, providing insight into the complexity of pharmaceutical synthesis and the need for thorough analytical evaluation to ensure drug purity and safety (Prasad Kancherla et al., 2018).

Enantioselective Synthesis

  • Isoxazole-Containing Analogues Synthesis: Research into the enantioselective synthesis of isoxazole-containing analogues of neuroexcitant glutamic acid shows the compound's relevance in neuroscience and pharmacology. This underscores the importance of stereochemistry in the development of therapeutically active agents (H. Pajouhesh & K. Curry, 1998).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

butyl 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-3-4-5-17-12(16)8-19-7-11(15)13-10-6-9(2)18-14-10/h6H,3-5,7-8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWSRTLSGNBYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSCC(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate

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